molecular formula C7H9NO3 B2870706 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2193062-01-8

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B2870706
CAS RN: 2193062-01-8
M. Wt: 155.153
InChI Key: QALWTSCKKZRVBD-UHFFFAOYSA-N
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Description

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2193062-01-8 . It has a molecular weight of 155.15 . It is usually in powder form .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles . The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .


Molecular Structure Analysis

The Inchi Code for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is 1S/C7H9NO3/c9-5-3-7 (8-5)1-4 (2-7)6 (10)11/h4H,1-3H2, (H,8,9) (H,10,11) .


Chemical Reactions Analysis

The compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.15 . It is usually in powder form and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid: is utilized in the synthesis of sterically constrained amino acids, which are of significant interest in chemistry and biochemistry due to their potential in drug design . These amino acids are pre-organized in a way that can make them more efficient and selective ligands for various biological targets.

Drug Discovery Programs

This compound serves as a valuable synthetic target in drug discovery programs . The spirocyclic scaffold of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid offers a unique structure that can be leveraged to create novel drugs with potentially high efficacy and selectivity.

Intermediate in Pharmaceutical Synthesis

It is used as an intermediate in pharmaceutical synthesis, where its unique structure can help in the construction of complex molecules required for medicinal purposes .

Peptidomimetic Drugs Design

The compound’s rigid structure makes it suitable for the design of peptidomimetic drugs, which mimic the structure of peptides to disrupt or enhance biological processes .

DNA-Encoded Library Technology (DELT)

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid: is incorporated into DNA-encoded libraries, which are collections of small molecules tagged with DNA sequences that can be used for high-throughput screening in drug discovery .

Chemical Synthesis

As a chemical synthesis intermediate, this compound provides a framework for constructing diverse molecular architectures, which can be further functionalized for various applications in chemistry .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively) . This opens up new possibilities for the use of these compounds in chemistry, biochemistry, and drug design .

properties

IUPAC Name

2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWTSCKKZRVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193062-01-8
Record name 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
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